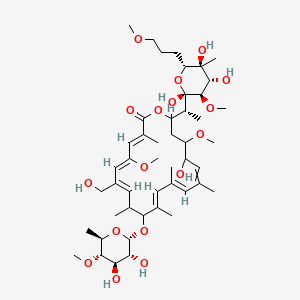
Amycolatopsin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amycolatopsin C is a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494. This compound, along with Amycolatopsin A and B, exhibits significant antimycobacterial activity, particularly against Mycobacterium bovis and Mycobacterium tuberculosis . This compound is part of a rare class of secondary metabolites closely related to apoptolidins and ammocidins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amycolatopsin C is typically obtained through fermentation of the Amycolatopsis sp. MST-108494 strain. The fermentation process involves optimizing media conditions to enhance the production of this secondary metabolite . The compound is then extracted and purified using chemical fractionation techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Post-fermentation, the compound is isolated and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Amycolatopsin C undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups enhances its antimycobacterial properties.
Hydrolysis: Hydrolysis of the disaccharide moiety reduces cytotoxicity towards mammalian cells.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to cleave the disaccharide moiety.
Major Products Formed
Scientific Research Applications
Amycolatopsin C has several scientific research applications:
Mechanism of Action
Amycolatopsin C exerts its effects by inhibiting the growth of Mycobacterium species. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Amycolatopsin C is closely related to other glycosylated polyketides such as apoptolidins and ammocidins . These compounds share similar structural features and biological activities but differ in their glycosylation patterns and specific hydroxylation sites . The unique hydroxylation of this compound enhances its antimycobacterial properties while reducing cytotoxicity compared to its analogs .
List of Similar Compounds
- Apoptolidins
- Ammocidins
- Rifamycin glycosides
Properties
Molecular Formula |
C47H76O17 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(3E,5Z,7Z,11E,13E)-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-20-[(1R)-1-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C47H76O17/c1-25-17-26(2)19-34(49)36(58-11)23-35(30(6)47(55)43(60-13)42(52)46(8,54)37(64-47)15-14-16-56-9)62-44(53)29(5)21-33(57-10)22-32(24-48)20-28(4)40(27(3)18-25)63-45-39(51)38(50)41(59-12)31(7)61-45/h17-22,28,30-31,34-43,45,48-52,54-55H,14-16,23-24H2,1-13H3/b25-17+,26-19?,27-18+,29-21+,32-20-,33-22-/t28?,30-,31-,34?,35?,36?,37-,38-,39-,40?,41-,42-,43-,45-,46-,47+/m1/s1 |
InChI Key |
VTVRDHRYRTVEOZ-HFPDYHEDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC\2C(/C=C(/C=C(/C=C(/C(=O)OC(CC(C(C=C(/C=C(/C=C2\C)\C)C)O)OC)[C@@H](C)[C@]3([C@@H]([C@H]([C@]([C@H](O3)CCCOC)(C)O)O)OC)O)\C)\OC)\CO)C)O)O)OC |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)O)O)OC)O)C)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















